molecular formula C31H28N2O6 B2418616 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide CAS No. 317375-84-1

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B2418616
CAS No.: 317375-84-1
M. Wt: 524.573
InChI Key: JIJPNTHOODTIJK-UHFFFAOYSA-N
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Description

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoisoquinoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxybenzoic acid with 3-methoxyaniline to form an amide intermediate. This intermediate is then subjected to cyclization reactions to form the benzoisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, each with distinct chemical and biological properties .

Scientific Research Applications

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide involves its interaction with molecular targets such as DNA and proteins. The benzoisoquinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can bind to specific proteins, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxybenzamide
  • N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(3-methoxyphenyl)benzamide

Uniqueness

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide stands out due to its unique combination of functional groups and structural features. The presence of both methoxy and benzoisoquinoline moieties enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O6/c1-37-23-11-6-10-22(18-23)32(29(34)21-16-24(38-2)19-25(17-21)39-3)14-7-15-33-30(35)26-12-4-8-20-9-5-13-27(28(20)26)31(33)36/h4-6,8-13,16-19H,7,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJPNTHOODTIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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